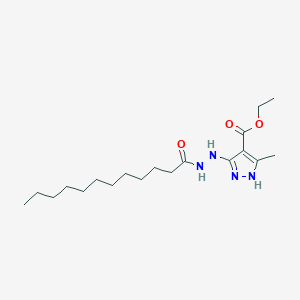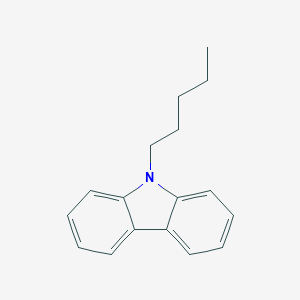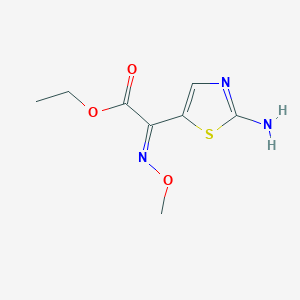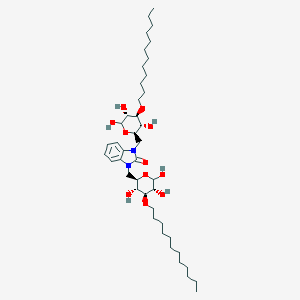![molecular formula C26H20ClN3O5 B290129 Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate, also known as MDBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and antitumor effects. Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and pain. Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has several advantages and limitations when used in lab experiments. One advantage is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to explore its potential use in treating other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, future research could focus on optimizing the synthesis method of Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate to make it more efficient and cost-effective.
Métodos De Síntesis
Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method of Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it involves the use of various reagents and solvents to produce the final product.
Propiedades
Fórmula molecular |
C26H20ClN3O5 |
|---|---|
Peso molecular |
489.9 g/mol |
Nombre IUPAC |
methyl 4-[5-(1,3-benzodioxol-5-ylmethylamino)-3-chloro-6-oxo-1-phenylpyrazin-2-yl]benzoate |
InChI |
InChI=1S/C26H20ClN3O5/c1-33-26(32)18-10-8-17(9-11-18)22-23(27)29-24(25(31)30(22)19-5-3-2-4-6-19)28-14-16-7-12-20-21(13-16)35-15-34-20/h2-13H,14-15H2,1H3,(H,28,29) |
Clave InChI |
PWSMWDBTHGYXEY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC5=C(C=C4)OCO5)Cl |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC5=C(C=C4)OCO5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)


methanone](/img/structure/B290063.png)
methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)

![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)